N-benzyl-N-(cyanomethyl)oxane-4-carboxamide
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Overview
Description
N-benzyl-N-(cyanomethyl)oxane-4-carboxamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic organic chemistry and their potential biological activities. The structure of this compound includes a benzyl group, a cyanomethyl group, and an oxane-4-carboxamide moiety, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(cyanomethyl)oxane-4-carboxamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of benzylamine with methyl cyanoacetate under solvent-free conditions at room temperature. The reaction proceeds via the formation of an intermediate, which is then cyclized to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and microwave-assisted synthesis can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(cyanomethyl)oxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amides, amines, and heterocyclic compounds, which can have significant biological activities .
Scientific Research Applications
N-benzyl-N-(cyanomethyl)oxane-4-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives of this compound have been investigated for their anticancer, antifungal, and antibacterial properties.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-N-(cyanomethyl)oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-cyanoacetamide
- N-(cyanomethyl)oxane-4-carboxamide
- N-benzyl-N-(cyanomethyl)acetamide
Uniqueness
N-benzyl-N-(cyanomethyl)oxane-4-carboxamide is unique due to its
Properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-8-9-17(12-13-4-2-1-3-5-13)15(18)14-6-10-19-11-7-14/h1-5,14H,6-7,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMLRZDWVXFKGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N(CC#N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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